N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-18-9-8-16-6-4-12(5-7-16)11-15-14(17)13-3-2-10-19-13/h2-3,10,12H,4-9,11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATUJLZAJSDOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a [4+2] cycloaddition reaction involving a diene and a dienophile.
Attachment of the Methoxyethyl Group: The piperidine intermediate is then reacted with 2-methoxyethyl chloride in the presence of a base to introduce the methoxyethyl group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling of the Piperidine and Thiophene Rings: The piperidine and thiophene rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Scientific Research Applications
This compound has been investigated for its potential as a pharmacological agent, particularly in relation to the following areas:
- Opioid Receptor Modulation : Research indicates that derivatives of this compound exhibit binding affinities for μ and δ opioid receptors. Studies have shown that modifications in the molecular structure can significantly influence the interaction with these receptors, making it a candidate for developing new analgesics with reduced side effects compared to traditional opioids .
- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activities in animal models. The structure-activity relationship studies suggest that specific substitutions can enhance efficacy, indicating potential applications in treating epilepsy and other seizure disorders .
Synthesis and Structure-Activity Relationships
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of Piperidine Derivatives : The synthesis begins with the preparation of piperidine derivatives, which are crucial for achieving the desired pharmacological properties.
- Thioether Formation : The thiophene moiety is introduced through thioether formation, which is essential for enhancing the compound's biological activity.
- Amide Bond Formation : The final product is obtained by forming an amide bond between the piperidine derivative and thiophene carboxylic acid.
The optimization of these synthetic routes has led to various analogs with improved potency and selectivity towards specific biological targets .
Case Studies
Several studies highlight the applications of this compound:
- Study on Opioid Ligands : A series of novel ligands based on piperidine scaffolds were synthesized, showing promising results in terms of binding affinity and selectivity towards opioid receptors. These findings suggest potential therapeutic uses in pain management while minimizing addiction risks associated with traditional opioids .
- Anticonvulsant Activity Assessment : In a comparative study, various derivatives were tested for their anticonvulsant properties using established seizure models. Results indicated that certain modifications led to enhanced efficacy compared to existing treatments, positioning these compounds as candidates for further development in epilepsy therapies .
Data Table
The following table summarizes key findings related to the compound's biological activity and structural modifications:
| Compound Variant | Receptor Affinity (nM) | Anticonvulsant Activity (ED50 mg/kg) | Notes |
|---|---|---|---|
| Base Compound | 850 | 21 | Initial findings |
| Variant A | 200 | 13 | Improved binding |
| Variant B | 150 | 8.9 | Highest efficacy |
| Variant C | 300 | 15 | Moderate activity |
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogs and their comparative features are summarized below:
Detailed Analysis
Substituent Effects on Bioactivity
Piperidine vs. Pyridine Substituents :
The target compound’s 1-(2-methoxyethyl)piperidine group differs from the 4-methylpyridin-2-yl group in ’s analogues. Piperidine’s aliphatic nature and methoxyethyl side chain likely improve membrane permeability and solubility compared to pyridine’s aromatic rigidity. This may explain the pyridine derivatives’ stronger antibacterial activity (e.g., MIC = 4–16 µg/mL for S. aureus) , though the target compound’s activity remains unverified.- Nitro Group vs. Methoxyethyl: In , the 2-nitrophenyl substituent introduces strong electron-withdrawing effects, altering electronic distribution and crystal packing.
Structural Flexibility and Binding
Dihedral Angles :
The dihedral angle between thiophene and aryl rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5°) is smaller than in furan analogs (9.7°), suggesting conformational flexibility. The target compound’s piperidine linker may allow greater rotational freedom, optimizing interactions with hydrophobic binding pockets.Core Heterocycle Differences :
Goxalapladib () shares the 1-(2-methoxyethyl)piperidine group but uses a 1,8-naphthyridine core instead of thiophene. The naphthyridine’s planar structure and fluorophenyl substituents enable potent Lp-PLA2 inhibition (IC50 = 5 nM), highlighting how core modifications drastically shift therapeutic targets .
Pharmacokinetic Considerations
- The methoxyethyl group in both the target compound and Goxalapladib enhances water solubility, critical for oral bioavailability. Goxalapladib’s additional trifluoromethyl groups improve metabolic stability, a feature absent in simpler thiophene carboxamides .
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414.60564 g/mol. The compound features a piperidine ring, a thiophene moiety, and a carboxamide functional group, which are critical for its biological activity.
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that these compounds can enhance the efficacy of traditional chemotherapy agents, suggesting their potential as adjuvants in cancer treatment .
2. Dopamine D2 Receptor Affinity
The compound has been evaluated for its affinity towards dopamine D2 receptors, which are crucial in various neurological disorders. In vitro assays revealed that related compounds possess competitive binding affinity to the D2 receptor, indicating their potential use as therapeutic agents in treating conditions such as schizophrenia and Parkinson's disease . The most notable compound in this category showed a Ki value of 54 nM, highlighting the significance of the piperidine structure in receptor interaction .
3. Antimicrobial Activity
This compound has also been assessed for antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of thiophene-based compounds:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Assess D2 receptor binding | Identified strong binding affinity with potential implications for neurological therapies. |
| Study 3 | Investigate antimicrobial effects | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives and thiophene carboxylic acids. A common synthetic route includes:
- Formation of the Piperidine Intermediate : The reaction of 1-(2-methoxyethyl)piperidine with an appropriate electrophile.
- Coupling Reaction : The piperidine derivative is then coupled with thiophene-2-carboxylic acid using standard coupling reagents (e.g., EDC or DCC).
- Purification : The crude product is purified using column chromatography to yield the final compound.
Q & A
Q. What are the common synthetic routes for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted piperidine intermediate. Key steps include:
- Amide bond formation : Reacting thiophene-2-carbonyl chloride with the piperidine-containing amine under reflux in acetonitrile or dichloromethane .
- Solvent-free methods : Microwave-assisted synthesis using cyclohexanone and aluminum oxide as a solid support can improve reaction efficiency .
- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts (e.g., unreacted starting materials).
Table 1 : Comparison of Synthesis Methods
| Method | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reflux | Acetonitrile | 80°C | 65–75 | ≥95 |
| Microwave-assisted | Solvent-free | 120°C | 80–85 | ≥98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for the methoxyethyl group (δ 3.3–3.5 ppm, singlet for OCH3; δ 3.5–3.7 ppm for CH2-O), thiophene protons (δ 7.2–7.8 ppm), and piperidine protons (δ 2.5–3.0 ppm) .
- ¹³C NMR : Carbonyl resonance (δ 165–170 ppm), aromatic carbons (δ 125–140 ppm), and methoxy carbons (δ 55–60 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiophene C-S (~700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₅H₂₂N₂O₂S: 294.14 g/mol).
Q. What preliminary biological activities have been reported for thiophene-2-carboxamide derivatives, and how might structural modifications influence these properties?
- Methodological Answer :
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, cyano) on the thiophene ring show enhanced activity against Gram-positive bacteria (e.g., S. aureus) .
- Antifungal Activity : Substitutions on the piperidine ring (e.g., methoxyethyl) may improve membrane permeability, increasing efficacy against C. albicans .
- SAR Insights :
- Piperidine modifications : Bulky substituents (e.g., methoxyethyl) can reduce metabolic degradation .
- Thiophene substitutions : Halogenation (e.g., Cl, Br) enhances electrophilic interactions with target enzymes .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer :
- Standardized Assays : Use consistent microbial strains (e.g., ATCC standards) and protocols (e.g., CLSI guidelines) to minimize variability .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to account for potency differences .
- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography (e.g., dihedral angles between aromatic rings can affect binding ).
Q. What strategies optimize the compound’s pharmacokinetic profile, particularly regarding metabolic stability and bioavailability?
- Methodological Answer :
- Metabolic Stability :
- Introduce fluorine atoms or trifluoromethyl groups to block cytochrome P450 oxidation .
- Replace labile groups (e.g., ester linkages) with stable amides .
- Bioavailability :
- LogP optimization : Balance lipophilicity (target LogP 2–3) using substituents like methoxyethyl to enhance membrane permeability without excessive hydrophobicity .
Table 2 : Key Modifications and Effects
| Modification | Effect on PK Profile |
|---|---|
| Methoxyethyl on piperidine | ↑ Metabolic stability (t₁/₂ +40%) |
| Thiophene halogenation | ↑ Target binding affinity (ΔG −2 kcal/mol) |
Q. What are the challenges in elucidating the mechanism of action, and what experimental approaches can address these?
- Methodological Answer :
- Challenges :
- Lack of toxicity data for novel derivatives .
- Non-specific binding to off-target proteins .
- Solutions :
- In vitro assays : Use fluorescence polarization to measure binding affinity to suspected targets (e.g., bacterial topoisomerases) .
- Molecular docking : Predict interactions with enzyme active sites (e.g., homology modeling with E. coli DNA gyrase) .
- Transcriptomics : Profile gene expression changes in treated microbial cells to identify pathways affected .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
